molecular formula C27H32Br4O6 B12692133 (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) CAS No. 65581-16-0

(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate)

Cat. No.: B12692133
CAS No.: 65581-16-0
M. Wt: 772.2 g/mol
InChI Key: HVTJJNHYAOBRBG-UHFFFAOYSA-N
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Description

(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) is a complex organic compound with the molecular formula C27H32Br4O6 and a molecular weight of 772.2 g/mol. This compound is characterized by the presence of multiple bromine atoms and ester groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) typically involves multiple steps. One common method includes the reaction of 2-bromo-p-phenylene with isopropylidene and ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) exerts its effects involves interactions with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(alpha-ethylaziridine-1-acetate): Similar in structure but with different functional groups.

    Sulfonated poly(p-phenylene)-based ionomers: Used in polymer electrolyte membranes, these compounds share the p-phenylene linker but differ in their applications and properties.

Uniqueness

What sets (Isopropylidene)bis((2-bromo-p-phenylene)oxyethylene) bis(2-bromobutyrate) apart is its unique combination of bromine atoms and ester groups, which confer specific reactivity and versatility in various chemical and biological applications .

Properties

CAS No.

65581-16-0

Molecular Formula

C27H32Br4O6

Molecular Weight

772.2 g/mol

IUPAC Name

2-[2-bromo-4-[2-[3-bromo-4-[2-(2-bromobutanoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-bromobutanoate

InChI

InChI=1S/C27H32Br4O6/c1-5-19(28)25(32)36-13-11-34-23-9-7-17(15-21(23)30)27(3,4)18-8-10-24(22(31)16-18)35-12-14-37-26(33)20(29)6-2/h7-10,15-16,19-20H,5-6,11-14H2,1-4H3

InChI Key

HVTJJNHYAOBRBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCOC(=O)C(CC)Br)Br)Br)Br

Origin of Product

United States

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